molecular formula C16H12ClN3O2 B8691581 N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine CAS No. 827030-96-6

N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine

Cat. No.: B8691581
CAS No.: 827030-96-6
M. Wt: 313.74 g/mol
InChI Key: OTIJJBAELVCKPE-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine is a chemical compound with a complex structure that includes a quinazoline core and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ring. The benzodioxole moiety is then introduced through a series of reactions involving chlorination and methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce various halogenated or alkylated derivatives .

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine
  • N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-quinazolinamine

Uniqueness

N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

827030-96-6

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine

InChI

InChI=1S/C16H12ClN3O2/c1-20(10-6-7-13-14(8-10)22-9-21-13)15-11-4-2-3-5-12(11)18-16(17)19-15/h2-8H,9H2,1H3

InChI Key

OTIJJBAELVCKPE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC2=C(C=C1)OCO2)C3=NC(=NC4=CC=CC=C43)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-Chloro-quinazolin-4-yl)-(3,4-methylenedioxyphenyl)-amine: The title compound was prepared from 3,4-methylenedioxyphenylamine and 2,4-dichloroquinazoline by a procedure similar to example 1b and was isolated as solids (45% yield). 1H NMR (CDCl3): 7.81-7.83 (m, 3H), 7.51-7.56 (m, 2H), 7.44 (d, 1H, J=2.1), 6.98 (dd, 1H, J=2.1, 8.1), 6.82 (d, 1H, J=8.1), 6.01 (s, 2H).
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